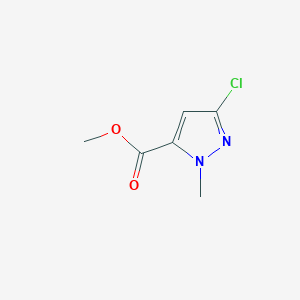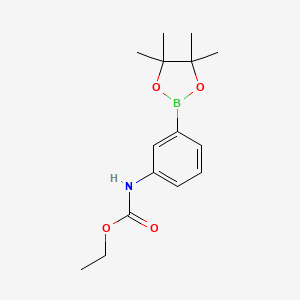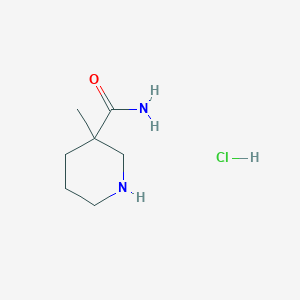![molecular formula C17H22N2O5 B1403202 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- CAS No. 112558-77-7](/img/structure/B1403202.png)
1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
Übersicht
Beschreibung
This compound is a derivative of pyrrolidinecarboxylic acid, which is a type of amino acid. The pyrrolidine ring is a common structure in many biologically active compounds . The compound also contains an ester functional group, which is often involved in biological reactions such as hydrolysis and condensation .
Synthesis Analysis
The synthesis of such compounds typically involves the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthesis pathway would depend on the specific substituents and their positions on the ring .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom. The ring is saturated, meaning it contains only single bonds. This gives the molecule certain stereochemical properties, such as the ability to exist in multiple stereoisomers .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The ester group could undergo reactions such as hydrolysis, while the amine group could participate in reactions such as condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of polar functional groups such as the ester and amine could influence properties such as solubility and reactivity .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-15(21)9-4-10-18-16(22)14-8-5-11-19(14)17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAVWJSASDSFE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)



